Cyclopentyl-(4-fluoro-benzyl)-amine is an organic compound characterized by a cyclopentyl group attached to a benzyl amine moiety, which features a fluorine atom substituted at the para position of the benzene ring. Its molecular formula is and its molecular weight is approximately . This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
Cyclopentyl-(4-fluoro-benzyl)-amine can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed under the identifier . It falls under the classification of amines, specifically as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine typically involves a nucleophilic substitution reaction between cyclopentylamine and 4-fluorobenzyl chloride. The reaction conditions generally include:
Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thus improving yield and consistency of the product .
The molecular structure of Cyclopentyl-(4-fluoro-benzyl)-amine can be represented using its canonical SMILES notation: C1CCC(C1)NCC2=CC=C(C=C2)F. This indicates a cyclopentane ring connected to a benzene ring that has a fluorine substituent.
Key Structural Features:
Cyclopentyl-(4-fluoro-benzyl)-amine can participate in various chemical reactions:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic conditions |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
| Substitution | Sodium methoxide, potassium tert-butoxide | Polar solvents |
The mechanism of action for Cyclopentyl-(4-fluoro-benzyl)-amine primarily relates to its interactions with biological targets. As an amine, it can act as a ligand for various receptors, influencing signaling pathways in biological systems. The fluorine atom enhances its binding affinity due to its electronegativity, which can stabilize interactions with receptor sites .
Relevant data from PubChem confirms these properties, providing insights into its behavior in different environments .
Cyclopentyl-(4-fluoro-benzyl)-amine has several significant applications:
Cyclopentyl-(4-fluoro-benzyl)-amine is systematically named as N-[(4-fluorophenyl)methyl]cyclopentanamine according to IUPAC conventions. This nomenclature precisely defines its molecular architecture: a cyclopentane ring (cyclopentyl group) linked via a nitrogen atom to a benzyl group bearing a fluorine atom at the para-position of the aromatic ring. The compound's molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.27 g/mol [1] [3] [5].
The formula weight reflects the elemental composition:
This structure serves as a versatile scaffold in medicinal chemistry due to its balanced lipophilicity and electronic properties.
The compound's canonical SMILES representation is C1CCC(C1)NCC2=CC=C(C=C2)F [10]. This string encodes:
C1CCC(C1) N C C2=CC=C(C=C2)F The InChIKey (AZUJIJXHVNXASI-UHFFFAOYSA-N) provides a unique, hashed identifier derived from the full InChI descriptor [10]. This 27-character key confirms the absence of stereocenters (non-chiral) and isotopic labels, as indicated by the standard UHFFFAOYSA prefix and N suffix. The key enables rapid database searches and distinguishes it from structurally similar compounds.
While crystallographic data (e.g., X-ray diffraction parameters) are unavailable in the analyzed sources [1] [3], spectroscopic properties are partially characterized:
Table 1: Spectroscopic Properties of Cyclopentyl-(4-fluoro-benzyl)-amine
| Technique | Key Features | Inference |
|---|---|---|
| FTIR | N-H stretch (~3300-3500 cm⁻¹), C-F stretch (1100-1200 cm⁻¹) [3] [8] | Secondary amine; aromatic C-F bond |
| NMR (Predicted) | ¹H: δ 7.2-7.3 (m, ArH), 4.1 (s, CH₂), 3.2 (m, CH-N), 1.8 (m, cyclopentyl) [8] | Benzyl CH₂ coupling to amine; cyclopentyl multiplet patterns |
| MS | m/z 193.3 [M⁺•] [5] [10] | Molecular ion confirmation; no significant fragmentation data reported |
The absence of melting point data (nan in sources) suggests the compound may exist as a liquid or low-melting solid at room temperature [1] [3].
Structural isomers and analogs exhibit distinct physicochemical properties due to variations in ring size, substituent positioning, or heteroatom inclusion:
Table 2: Comparative Analysis of Structural Analogs
| Compound | Key Structural Differences | Property Impact | Source |
|---|---|---|---|
| N-Cyclopentyl 2-bromo-6-fluorobenzylamine | Bromine at ortho-position; fluorine at meta | ↑ Steric hindrance; altered dipole moment (μ) | [6] |
| Cyclopropyl-(4-fluoro-benzyl)-amine | Cyclopropyl vs. cyclopentyl ring | ↓ Ring strain; ↓ logP (~2.0 vs. ~3.0); altered metabolic stability | [4] |
| 1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine | Pyrazole heterocycle replacing amine linkage | ↑ Planarity; ↑ hydrogen-bonding capacity; ↓ lipophilicity (logP) |
Key Observations:
Table 3: Physicochemical Comparison of Core Structure vs. Analogs
| Parameter | Cyclopentyl-(4-F-benzyl)-amine | Cyclopropyl Analog | Pyrazole Analog | Ortho-Bromo Analog |
|---|---|---|---|---|
| Molecular Weight | 193.27 | ~163.2 | 295.79 (HCl salt) | 272.16 |
| Formula | C₁₂H₁₆FN | C₁₀H₁₂FN | C₁₅H₁₉ClFN₃ | C₁₂H₁₅BrFN |
| Rotatable Bonds | 4 | 3 | 5 | 3 |
| Polar Surface Area | 12 Ų | 12 Ų | ~40 Ų | 12 Ų |
These structural variations directly influence applications: cyclopentyl derivatives balance lipophilicity (logP ~3.0) and conformational flexibility, optimizing them for central nervous system (CNS) penetrance in drug design [3] [10].
CAS No.: 4299-57-4
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: